![molecular formula C10H10O B169400 2,3-Dihydrobenzo[b]oxepine CAS No. 14949-49-6](/img/structure/B169400.png)
2,3-Dihydrobenzo[b]oxepine
Overview
Description
2,3-Dihydrobenzo[b]oxepine is a heterocyclic compound that features a seven-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the oxygen atom within the ring imparts distinct chemical reactivity, making it a valuable scaffold for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzo[b]oxepine can be achieved through several methods. One common approach involves the gold-catalyzed cyclization of appropriate precursors. For instance, the cyclization of 2-alkynylphenols in the presence of gold catalysts can yield this compound derivatives . Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form benzoxepine-triazole hybrids .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The gold-catalyzed cyclization method is particularly favored due to its efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzo[b]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include substituted benzoxepines, oxepinones, and dihydro derivatives, each possessing unique chemical and biological properties .
Scientific Research Applications
Chemical Synthesis
2,3-Dihydrobenzo[b]oxepine serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules due to its unique structural features. The compound's ability to undergo various chemical transformations makes it valuable for developing new synthetic methodologies.
Table 1: Synthetic Applications of this compound
Application | Description |
---|---|
Building Block | Used in synthesizing complex organic compounds |
Catalytic Reactions | Involved in gold-catalyzed cyclization reactions |
Derivative Synthesis | Forms derivatives that exhibit diverse biological activities |
The biological applications of this compound derivatives have been extensively studied, particularly their cytotoxic properties against cancer cell lines. Several studies indicate that these compounds exhibit significant antiproliferative effects.
Cytotoxicity Studies
Research has shown that derivatives of this compound demonstrate cytotoxic activity against various cancer cell lines, including:
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
- HEK293 (human embryonic kidney)
This cytotoxicity suggests the potential for developing new anticancer agents based on this compound's structure .
Table 2: Cytotoxic Activity of this compound Derivatives
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of novel benzoxepine-1,2,3-triazole hybrids derived from this compound. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
The synthesized hybrids exhibited effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating their potential as leads for new antibacterial agents .
Table 3: Antibacterial Activity of Benzoxepine Derivatives
Therapeutic Potential
The therapeutic implications of this compound extend beyond anticancer and antibacterial activities. Research indicates potential applications in treating various conditions:
- Anti-inflammatory : Some derivatives have shown significant anti-inflammatory effects.
- Antiallergic : Certain compounds derived from this scaffold exhibit anti-allergic properties.
- Hypotensive : Other derivatives have demonstrated the ability to lower blood pressure in animal models .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound derivatives:
- A study on benzoxepine-triazole hybrids showed enhanced cytotoxicity against lung and colon cancer cell lines, suggesting a pathway for drug discovery in oncology .
- Another investigation focused on the synthesis of anti-inflammatory agents based on the oxepine core demonstrated promising results in reducing inflammation in animal models .
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzo[b]oxepine and its derivatives involves interaction with cellular targets, leading to cytotoxic effects. For instance, the compound’s derivatives can inhibit microtubule polymerization, disrupting cell division and leading to cell death . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of cell proliferation is a key therapeutic strategy .
Comparison with Similar Compounds
Dibenzo[b,f]oxepine: Another seven-membered oxygen heterocycle with similar structural features but different biological activities.
Benzoxepine-1,2,3-triazole hybrids: These compounds are synthesized using CuAAC and exhibit distinct antibacterial and anticancer properties.
Benzo[b][1,4]oxazepine: A related compound with a nitrogen atom in the ring, showing different pharmacological activities.
Uniqueness: 2,3-Dihydrobenzo[b]oxepine is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and biological activity. Its derivatives have shown promising cytotoxic activity against various cancer cell lines, making it a valuable compound in medicinal chemistry .
Biological Activity
2,3-Dihydrobenzo[b]oxepine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of dibenzo[b,f]oxepines, characterized by a seven-membered oxepine ring fused with benzene rings. The synthesis of this compound has been approached through various methods, including the Cs2CO3-catalyzed Rauhut-Currier-type reaction, which has been shown to yield derivatives with significant biological activity .
Table 1: Synthesis Methods for this compound
Method | Yield | Reference |
---|---|---|
Cs2CO3-Catalyzed Rauhut-Currier Reaction | Moderate | |
One-electron oxidation of enol carboxylate | Good (63-85%) | |
Total synthesis from natural products | Varies (22-40%) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, several synthesized triazole derivatives linked to the oxepine structure demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating their effectiveness.
Key Findings:
- Compounds exhibited MIC values ranging from 3.01 μM to 67.33 μM against Staphylococcus aureus and Escherichia coli.
- The most effective derivatives were linked to 1,2,3-triazole structures .
Anticancer Activity
The dibenzo[b,f]oxepine scaffold has been associated with significant anticancer properties. For example:
- Bauhiniastatins : Natural products derived from plants containing this scaffold showed substantial inhibition of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and colon carcinoma cells .
- Mechanism : The anticancer activity is thought to be linked to the ability of these compounds to disrupt microtubule dynamics, thereby inhibiting cell division.
Case Studies
- Bauhinoxepin J : Isolated from Bauhinia purpurea, this compound exhibited remarkable biological activities including anti-mycobacterial and anti-tumor effects. Its synthesis was achieved through a radical cyclization method that yielded a product with an overall yield of 22% .
- Triazole Derivatives : A study synthesized various triazole derivatives linked to the this compound structure and evaluated their antibacterial activities against multiple strains. The results indicated that specific substitutions significantly enhanced their efficacy against resistant bacterial strains .
Pharmacokinetic Properties
The pharmacokinetic profile of dibenzo[b,f]oxepines suggests favorable properties for therapeutic applications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dihydrobenzo[b]oxepine derivatives, and how can purity be ensured?
Methodological Answer:
- Synthesis : Use cyclization reactions starting from substituted catechols or dihydroxybenzenes. For example, acid-catalyzed cyclization of 2-(2-hydroxyaryl)ethanol derivatives yields the oxepine core .
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate intermediates. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to achieve >95% purity .
Q. How can structural characterization of this compound derivatives be systematically performed?
Methodological Answer:
- Spectroscopy : Use 1H NMR (300 MHz, CDCl3) to confirm ring junction protons (δ 4.2–4.5 ppm for –O–CH2–O–) and 13C NMR to verify carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular formulas (e.g., C10H10O2 requires m/z 162.0681) .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
Methodological Answer:
- Asymmetric Catalysis : Use chiral phosphoric acids (e.g., TRIP) to induce enantioselectivity during cyclization, achieving enantiomeric excess (ee) >90% .
- Chiral Auxiliaries : Introduce a menthol-based auxiliary to control stereochemistry, followed by cleavage under mild acidic conditions .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Data Triangulation : Cross-validate in vitro assays (e.g., IC50 values) with computational docking (AutoDock Vina) to identify binding affinities to target proteins (e.g., VEGF receptors) .
- Batch Analysis : Re-evaluate synthetic batches for impurities (e.g., regioisomers) via LC-MS to rule out confounding factors .
Q. How can computational modeling predict the reactivity of this compound derivatives in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electron density maps. Identify electrophilic centers (e.g., C-5 in this compound-5-carbaldehyde) for nucleophilic attack .
- Transition State Analysis : Calculate activation energies (ΔG‡) for SN2 pathways using Gaussian 09 to predict reaction feasibility .
Q. What methods improve the thermal stability of this compound-based polymers?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2 to identify decomposition temperatures (Td >250°C for stable derivatives) .
- Stabilizers : Incorporate hindered phenol antioxidants (e.g., Irganox 1010) at 0.5 wt% to delay oxidative degradation .
Q. Methodological Considerations for Data Interpretation
Q. How to address discrepancies in NMR spectral data for diastereomeric this compound derivatives?
Methodological Answer:
- Variable Temperature NMR : Acquire spectra at 25°C and 60°C to distinguish dynamic effects (e.g., ring flipping) from true diastereomerism .
- COSY/NOESY : Correlate coupling constants (J = 8–12 Hz for transannular protons) to confirm relative stereochemistry .
Q. What analytical techniques differentiate regioisomeric byproducts in this compound synthesis?
Methodological Answer:
- HPLC-MS/MS : Use a C8 column (mobile phase: methanol/water) to separate regioisomers. Monitor fragment ions (e.g., m/z 120 for benzo[b]oxepine vs. m/z 134 for dihydrobenzofuran analogs) .
Q. Experimental Design for Functionalization
Q. How to functionalize the oxepine ring at the 5-position for SAR studies?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) at 0°C yields 5-nitro derivatives, reducible to amines (H2/Pd-C) for further coupling .
- Suzuki-Miyaura Coupling : React 5-bromo derivatives with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) to install biaryl groups .
Q. What green chemistry approaches reduce waste in this compound synthesis?
Methodological Answer:
- Solvent-Free Conditions : Perform cyclization under mechanochemical grinding (ball mill, 30 Hz, 1 h) to eliminate solvent use .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min (100°C, 300 W) with comparable yields .
Properties
IUPAC Name |
2,3-dihydro-1-benzoxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJUMQRVNQWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292608 | |
Record name | 2,3-dihydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-49-6 | |
Record name | 14949-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.